molecular formula C27H28N2O5 B11939254 methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-phenylpropanoate CAS No. 4892-10-8

methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-phenylpropanoate

Cat. No.: B11939254
CAS No.: 4892-10-8
M. Wt: 460.5 g/mol
InChI Key: QMKJDTHWFXXVPD-UHFFFAOYSA-N
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Description

Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-phenylpropanoate is a complex organic compound with a significant role in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, amides, and aromatic rings. Its unique configuration makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-phenylpropanoate typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the protection of amino acids followed by coupling reactions. The process begins with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected amino acid with another amino acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves esterification to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance efficiency and yield. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-phenylpropanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites or allosteric sites on enzymes, altering their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-phenylpropanoate
  • Ethyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-phenylpropanoate
  • Propyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-phenylpropanoate

Uniqueness

This compound is unique due to its specific ester group, which influences its reactivity and interactions with other molecules. The presence of the benzyloxycarbonyl group also adds to its distinctiveness, affecting its solubility and stability .

Properties

CAS No.

4892-10-8

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

methyl 3-phenyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

InChI

InChI=1S/C27H28N2O5/c1-33-26(31)24(18-21-13-7-3-8-14-21)28-25(30)23(17-20-11-5-2-6-12-20)29-27(32)34-19-22-15-9-4-10-16-22/h2-16,23-24H,17-19H2,1H3,(H,28,30)(H,29,32)

InChI Key

QMKJDTHWFXXVPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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